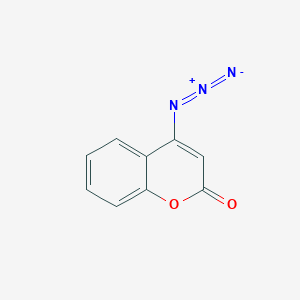
4-Azidocoumarin
Descripción general
Descripción
4-Azidocoumarin is an organic compound that is a derivative of coumarin . It has emerged as a widely applicable labeling agent in diverse biological systems . It is used in the area of bioconjugation . It is also a fluorogenic probe useful for the detection of hydrogen sulfide (H2S) .
Synthesis Analysis
A common way to produce 4-azidocoumarin is by condensation of salicylaldehyde and N-acetylglycine or nitroacetate . The intermediate is trapped with sodium azide to produce 4-azidocoumarin . The isomeric 4-azidocoumarin product can also be prepared from 4-hydroxycoumarin via the 4-chloro derivative, which reacts with sodium azide .
Molecular Structure Analysis
The molecular structure of 4-Azidocoumarin has been studied using steady-state fluorescence and time-resolved fluorescence studies at 298 K and low-temperature phosphorescence (LTP) studies at 77 K .
Chemical Reactions Analysis
4-Azidocoumarin has been used in Cu I catalyzed Huisgen 1,3-dipolar cycloaddition reactions . This reaction leads to the formation of fluorescent conjugates .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Azidocoumarin have been studied using spectroscopic analysis .
Aplicaciones Científicas De Investigación
Fluorogenic Probe for Hydrogen Sulfide Detection
Application: Hydrogen Sulfide (H₂S) Detection
Details::- Mechanism: The aromatic azide moiety in AzMC is selectively reduced in the presence of H₂S, leading to the formation of 7-amino-4-methylcoumarin (AMC). This transformation results in increased fluorescence, with excitation at 365 nm and emission at 450 nm .
Coumarin-1,2,3-Triazole Hybrids
Application: Medicinal Chemistry and Biological Studies
Details::- Use Cases: They serve as fluorescent probes and labels in medicinal chemistry and various biological studies .
Antioxidant and Antitumor Properties
Application: Health and Disease Management
Details::Mecanismo De Acción
Target of Action
4-Azidocoumarin primarily targets lysosomes and serum albumins . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are proteins that regulate the colloidal osmotic pressure of blood .
Mode of Action
4-Azidocoumarin interacts with its targets through a process known as fluorescence quenching . This interaction perturbs the binding sites of the tryptophan (Trp) and tyrosine (Tyr) residues in the proteins, altering their emission maxima . The compound also participates in energy transfer (ET) processes, particularly non-radiative singlet–singlet ET from the Trp singlet states of proteins to the singlet state of ligands .
Biochemical Pathways
It’s known that the compound plays a role in the detection ofhydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including inflammation, neurotransmission, and vascular relaxation .
Pharmacokinetics
It’s known that the compound interacts with serum albumins, suggesting it may be distributed in the body via the bloodstream .
Result of Action
The interaction of 4-Azidocoumarin with its targets results in a change in fluorescence. This change can be used to detect the presence of H2S in living cells . The compound’s interaction with serum albumins also results in perturbations in the secondary structures of these proteins .
Action Environment
The action of 4-Azidocoumarin can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the microheterogeneous environment, including supramolecular systems like cyclodextrins and biomolecular systems like serum albumins .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-azidochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICMSYHSPWQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidocoumarin | |
CAS RN |
42373-56-8 | |
| Record name | 4-Azidocoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


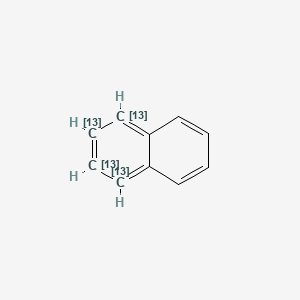
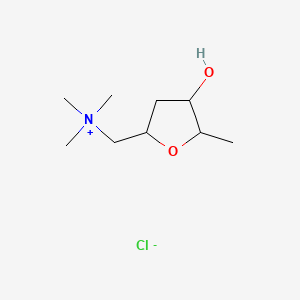
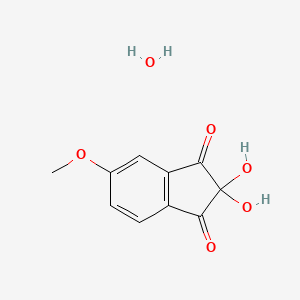
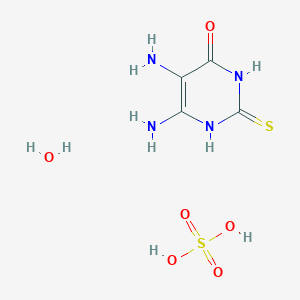
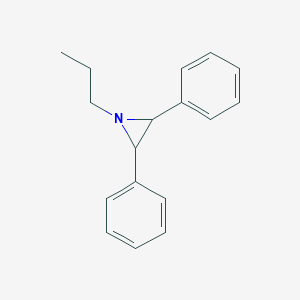
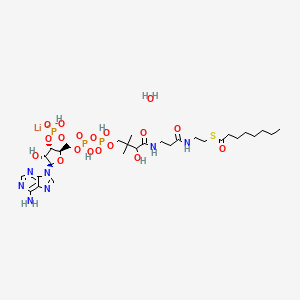


![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)
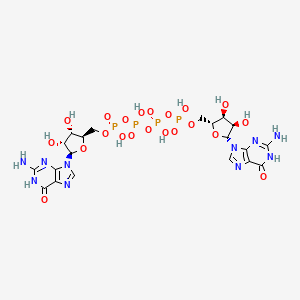


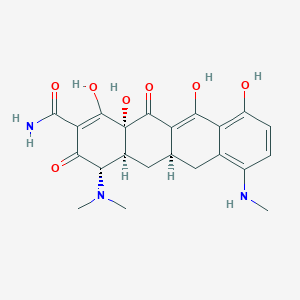
![9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene](/img/structure/B3182993.png)